molecular formula C15H14O2 B14702027 Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 24161-43-1

Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

Cat. No.: B14702027
CAS No.: 24161-43-1
M. Wt: 226.27 g/mol
InChI Key: CGXBVDDCNQEPCA-UHFFFAOYSA-N
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Description

Methyl 3-phenylbicyclo[221]hepta-2,5-diene-2-carboxylate is an organic compound with the molecular formula C₁₄H₁₄O₂ It is a derivative of norbornadiene, a bicyclic hydrocarbon, and features a phenyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with phenylacetylene in the presence of a catalyst to form the bicyclic structure. The resulting product is then esterified using methanol and an acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate more efficient purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in an aqueous medium for hydrolysis.

Major Products Formed

    Oxidation: 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid.

    Reduction: Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-methanol.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its interaction with various molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and potentially lead to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-phenylbicyclo[221]hepta-2,5-diene-2-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

24161-43-1

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

InChI

InChI=1S/C15H14O2/c1-17-15(16)14-12-8-7-11(9-12)13(14)10-5-3-2-4-6-10/h2-8,11-12H,9H2,1H3

InChI Key

CGXBVDDCNQEPCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2CC1C=C2)C3=CC=CC=C3

Origin of Product

United States

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